molecular formula C13H13N3O2 B15243121 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B15243121
M. Wt: 243.26 g/mol
InChI Key: FSSBQVXVEHFAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a bicyclic compound derived from β-amidomethyl vinyl sulfones through intramolecular aza-Michael cyclization under basic conditions . Despite this limitation, the compound exhibits superior pharmacokinetic (PK) properties compared to its acyclic precursor, including a 4-fold increase in plasma exposure and an extended intravenous half-life (~30 min vs. ~10 min in mice) . Its synthesis involves optimized cyclization protocols using sodium carbonate in 1,4-dioxane/water, yielding a white solid with high purity (>99%) .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

FSSBQVXVEHFAHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3CCNC(=O)C3=C2

Origin of Product

United States

Preparation Methods

Cycloannulation Strategy for Core Structure Formation

The foundational approach to synthesizing the pyrazolo[1,5-a]pyrazin-4(5H)-one core involves a [3 + 2]-cycloannulation reaction. This method typically employs (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the fused heterocyclic system. For the target compound, the 2-methoxyphenyl substituent is introduced via a Suzuki-Miyaura coupling reaction in the final step, utilizing palladium catalysts and aryl boronic acids.

Key Reaction Conditions

  • Solvent: N-methylpyrrolidinone (NMP) or dimethylformamide (DMF)
  • Base: Sodium ethoxide or potassium carbonate
  • Temperature: 80–120°C
  • Yield: 60–75%

Reductive Cyclization for Dihydro Intermediate

A critical intermediate, 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is synthesized via reductive cyclization of nitroso precursors. This step employs sodium borohydride in methanol, followed by acid-catalyzed dehydration to yield the dihydro scaffold.

Optimization of Methoxyphenyl Substituent Incorporation

Friedel-Crafts Alkylation

The 2-methoxyphenyl group is introduced using Friedel-Crafts alkylation, where aluminum chloride catalyzes the reaction between anisole and a brominated pyrazolo intermediate. This method achieves regioselectivity through steric and electronic effects, favoring para-substitution.

Optimized Parameters

Parameter Value
Catalyst AlCl₃
Solvent Dichloromethane
Reaction Time 12–24 hours
Yield 50–65%

Ullmann Coupling for Enhanced Selectivity

For higher regiochemical control, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline facilitates the coupling of 2-iodoanisole with the pyrazolo core. This method reduces side products and improves yields to 70–80%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and reduces reaction times. Microreactors with immobilized catalysts (e.g., Pd/C) enable efficient Suzuki-Miyaura coupling at elevated pressures (5–10 bar) and temperatures (100–150°C).

Advantages Over Batch Processing

  • Throughput: 5–10 kg/day
  • Purity: >98% (HPLC)
  • Solvent Recovery: 90–95% via in-line distillation

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling the pyrazolo precursor with 2-methoxyphenylboronic acid and a catalytic system (Pd(OAc)₂, SPhos) achieves 85% yield in 2 hours, minimizing waste.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Cycloannulation 65 95 Moderate 120
Reductive Cyclization 70 97 High 90
Continuous Flow 80 99 Industrial 75
Mechanochemical 85 98 Pilot-scale 65

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For instance, it can inhibit kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Antiviral Analogues

  • 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Structure: Ethoxy substituent at the 2-phenyl position and methylsulfonylmethyl group at the 7-position. Activity: Improved stability over the acyclic β-amidomethyl vinyl sulfone but lacks prodrug functionality due to irreversible cyclization .
  • Phenylsulfonamide-5-substituted Pyrazoles (e.g., Compound 8)

    • Structure : Substitutions favoring equilibrium with acyclic β-amidomethyl vinyl sulfones.
    • Activity : Demonstrated partial reversibility under physiological conditions, enabling slow release of the active inhibitor (3–6% GSH adduct formation after 24 h) .
    • Application : Proposed as a prodrug strategy for sustained antiviral activity .

Anticancer Analogues

  • 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 3o)
    • Structure : 4-Chlorophenyl group at the pyrazole moiety.
    • Activity : Potent growth inhibition of A549 lung cancer cells (IC₅₀ = 12 µM) via autophagy modulation .
    • SAR : Chlorine at the para position enhances lipophilicity and target engagement .

Neurological Modulators

  • Acyl Dihydropyrazolo[1,5-a]pyrimidinones (e.g., VU0462807) Structure: Acyl group at the 1-position and phenoxymethyl substituent. Activity: Potent mGluR5 positive allosteric modulator (PAM) with EC₅₀ = 23 nM; efficacy in rodent models of psychosis . PK: Improved solubility and brain penetration due to optimized exocyclic amide transpositions .
  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives (e.g., Compound 11)

    • Structure : Trisubstituted pyrazole core with hydrophobic side chains.
    • Activity : Selective mGluR2 negative allosteric modulator (NAM) with 100-fold improved potency over initial hits; in vivo activity in cognitive models at 0.32 mg/kg .
    • ADMET : Favorable metabolic stability and selectivity over mGluR3 .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Target/Application Half-Life (IV) Plasma Exposure Key Limitation Reference
2-(2-Methoxyphenyl) derivative Alphavirus protease inhibitor ~30 min 4× higher No prodrug functionality
β-Amidomethyl vinyl sulfone 1 Alphavirus protease inhibitor ~10 min Low Rapid clearance
Compound 3o A549 lung cancer cells N/A N/A Limited in vivo data
VU0462807 mGluR5 PAM ~2 h (rat) High Requires dose optimization

Structural-Activity Relationship (SAR) Insights

  • Antiviral Activity :
    • Methoxy/ethoxy groups at the 2-phenyl position enhance stability but reduce reversibility .
    • Methylsulfonylmethyl substituents improve solubility but hinder equilibrium with acyclic forms .
  • Anticancer Activity :
    • Electron-withdrawing groups (e.g., 4-Cl) on the phenyl ring enhance cytotoxicity .
  • Neurological Activity :
    • Hydrophobic side chains (e.g., isopropyl) improve mGluR2/5 binding affinity .

Biological Activity

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazolo derivatives demonstrate activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antibacterial efficacy.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers such as TNF-α and IL-6 in vitro. In a comparative study with standard anti-inflammatory agents like dexamethasone, the compound exhibited comparable inhibitory effects.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
This compound61%76%

3. Anticancer Activity

Studies have reported that pyrazolo derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, the compound has been tested against various cancer cell lines with promising results in inhibiting growth.

4. Neuroprotective Effects

Recent investigations suggest that compounds within this class may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for potential applications in neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on receptors linked to pain and inflammation.
  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found significant inhibition rates compared to standard antibiotics.
  • Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophages.
  • Cancer Cell Line Study : The compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability.

Q & A

Q. What are the optimized synthetic routes for 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how are cyclization byproducts minimized?

Answer: The compound is synthesized via cyclocondensation reactions using sodium carbonate in a 1,4-dioxane/water solvent system. Key steps include:

  • Reacting (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide with Na₂CO₃ at 25°C for 12 hours .
  • Avoiding intramolecular cyclization to inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by optimizing reaction conditions (e.g., solvent polarity, temperature) and employing LCMS for real-time monitoring .
  • Purification via column chromatography (0–100% EtOAc/hexanes) yields the product with >99% HPLC purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

Answer:

  • X-ray crystallography resolves the screw-boat conformation of the six-membered heterocyclic ring and dihedral angles between aromatic planes (e.g., 16.05° and 84.84° for phenyl/pyrazole interactions) .
  • LCMS monitors reaction progress and detects cyclization byproducts .
  • ¹H/¹³C NMR and HPLC verify purity (>99%) and functional group integrity .

Q. What in vitro models demonstrate the compound’s anticancer activity, and how is potency assessed?

Answer:

  • A549 and H322 lung cancer cells are used to evaluate antiproliferative effects via MTT assays, with IC₅₀ values compared to reference compounds .
  • Caspase-3/7 activation assays confirm apoptosis induction, while Western blotting detects autophagy markers (LC3-II) and p53 pathway modulation .
  • Structure-activity relationship (SAR) studies show that 2-(2-Methoxyphenyl) substitution enhances potency over ethoxy or nitro derivatives .

Advanced Research Questions

Q. What molecular mechanisms underlie its activity as an mGluR2 negative allosteric modulator (NAM)?

Answer:

  • The compound binds to an allosteric site on mGluR2, inducing conformational changes that reduce glutamate signaling. Radioligand displacement assays (e.g., [³H]LY-341495) confirm receptor occupancy .
  • SAR studies reveal that substituents at the 2-methoxyphenyl position enhance potency (100-fold improvement) and selectivity over mGluR3 (>100x) .
  • In vivo V-maze tests in rodents demonstrate dose-dependent cognitive enhancement (active at 0.32 mg/kg), correlating with receptor occupancy .

Q. How does the compound’s conformation influence its biological interactions?

Answer:

  • Crystal structure analysis shows the six-membered heterocyclic ring adopts a screw-boat conformation, with C11 and N3 deviating by 0.681 Å and 0.214 Å from the plane, respectively. This geometry optimizes binding to mGluR2’s hydrophobic pocket .
  • Intermolecular C–H⋯O and C–H⋯π interactions stabilize the active conformation, as observed in X-ray packing diagrams .
  • Molecular dynamics simulations predict that substituent modifications alter torsional angles, affecting target engagement .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) properties support its therapeutic potential?

Answer:

  • Dose-dependent receptor occupancy is demonstrated in PK-PD models, with brain penetration confirmed via LC-MS/MS .
  • Metabolic stability is assessed using human liver microsomes, showing moderate clearance (e.g., t₁/₂ = 2–4 hours). Plasma protein binding (>90%) limits free drug availability .
  • In vivo efficacy in rodent cognition models (e.g., V-maze) correlates with plasma exposure (AUC₀–24h) and receptor occupancy .

Q. How do structural modifications impact selectivity between mGluR2 and related targets?

Answer:

  • Substitution at the pyrazolo[1,5-a]pyrazinone core with electron-donating groups (e.g., methoxy) improves mGluR2 affinity while reducing off-target activity at mGluR5 or ionotropic glutamate receptors .
  • Selectivity profiling using β-arrestin recruitment assays confirms >100-fold selectivity for mGluR2 over mGluR3, critical for avoiding adverse neurological effects .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Automated liquid-liquid extraction and Negishi coupling streamline multi-step synthesis, improving yield (e.g., 15–48%) and reproducibility .
  • High-throughput screening identifies optimal catalysts (e.g., Pd(dba)₂/CPhos) for C(sp³)–C(sp²) bond formation, reducing reaction times .
  • Quality-by-design (QbD) principles ensure batch consistency, with critical process parameters (CPPs) monitored via PAT tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.